Cas no 2228071-39-2 ((2S)-2-(1-ethoxyethyl)oxirane)

(2S)-2-(1-ethoxyethyl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(1-ethoxyethyl)oxirane

- 2228071-39-2

- EN300-1777582

-

- インチ: 1S/C6H12O2/c1-3-7-5(2)6-4-8-6/h5-6H,3-4H2,1-2H3/t5?,6-/m0/s1

- InChIKey: IACDNSUSWONFSG-GDVGLLTNSA-N

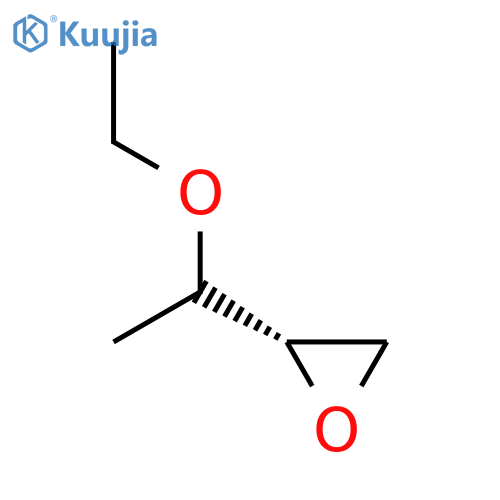

- ほほえんだ: O1C[C@H]1C(C)OCC

計算された属性

- せいみつぶんしりょう: 116.083729621g/mol

- どういたいしつりょう: 116.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 72.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 21.8Ų

(2S)-2-(1-ethoxyethyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777582-2.5g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 2.5g |

$3362.0 | 2023-09-20 | ||

| Enamine | EN300-1777582-10.0g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 10g |

$7373.0 | 2023-06-02 | ||

| Enamine | EN300-1777582-5g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 5g |

$4972.0 | 2023-09-20 | ||

| Enamine | EN300-1777582-0.25g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 0.25g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1777582-0.05g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 0.05g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1777582-0.1g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 0.1g |

$1508.0 | 2023-09-20 | ||

| Enamine | EN300-1777582-0.5g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 0.5g |

$1646.0 | 2023-09-20 | ||

| Enamine | EN300-1777582-5.0g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 5g |

$4972.0 | 2023-06-02 | ||

| Enamine | EN300-1777582-1.0g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 1g |

$1714.0 | 2023-06-02 | ||

| Enamine | EN300-1777582-1g |

(2S)-2-(1-ethoxyethyl)oxirane |

2228071-39-2 | 1g |

$1714.0 | 2023-09-20 |

(2S)-2-(1-ethoxyethyl)oxirane 関連文献

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

(2S)-2-(1-ethoxyethyl)oxiraneに関する追加情報

(2S)-2-(1-Ethoxyethyl)oxirane (CAS No. 2228071-39-2)

(2S)-2-(1-Ethoxyethyl)oxirane, also known by its CAS number 2228071-39-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of oxirane, commonly known as ethylene oxide, with a specific stereochemistry at the second carbon atom. The presence of the ethoxyethyl group introduces unique chemical properties, making it a valuable molecule for various applications.

The structure of (2S)-configuration in this compound plays a crucial role in its reactivity and functionality. Recent studies have highlighted its potential as a building block in the synthesis of advanced polymers and biodegradable materials. For instance, researchers have explored its use in creating polyurethanes with enhanced mechanical properties, which could find applications in biomedical devices and sustainable packaging solutions.

In terms of synthesis, (2S)-configuration compounds are often challenging to produce due to the need for precise stereocontrol. However, advancements in asymmetric catalysis have enabled more efficient methods for synthesizing this compound. Techniques such as enantioselective epoxidation and organocatalytic approaches have been employed to achieve high enantiomeric excess, which is critical for applications requiring specific stereochemical properties.

The chemical stability and reactivity of (1-ethoxyethyl)oxirane make it an attractive candidate for use in various industrial processes. Its ability to undergo ring-opening reactions under controlled conditions has been leveraged in the development of novel adhesives and coatings. Recent research has also focused on its potential as a precursor for bio-based materials, aligning with the growing demand for environmentally friendly products.

From an environmental standpoint, the biodegradability of (1-ethoxyethyl)oxirane derivatives has been a topic of interest. Studies indicate that certain formulations derived from this compound exhibit favorable biodegradation profiles, making them suitable for use in agricultural and horticultural applications. This aligns with global efforts to reduce plastic waste and promote sustainable practices.

In conclusion, (2S)-configuration compounds like (1-ethoxyethyl)oxirane continue to be a focal point in chemical research due to their versatility and potential for innovation across multiple industries. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical technologies.

2228071-39-2 ((2S)-2-(1-ethoxyethyl)oxirane) 関連製品

- 1259228-53-9(2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)

- 2098077-47-3(2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one)

- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)

- 70978-41-5(N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)

- 939755-65-4(N-(cyclopropylmethyl)pyridin-2-amine)

- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)

- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)

- 2227204-77-3(2-Amino-4-cyclohexyl-N-methylbutanamide)

- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)

- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)